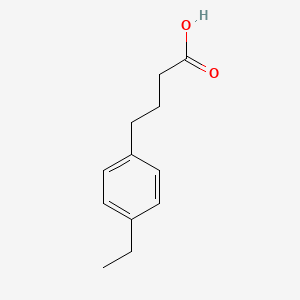

4-(4-Ethylphenyl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXWSFCOUZYCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282802 | |

| Record name | 4-(4-ethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-53-8 | |

| Record name | 5467-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-ethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid: Properties, Synthesis, and Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)butanoic acid (CAS No. 5467-53-8), a key organic compound utilized in various scientific sectors. With its distinct structure featuring a carboxylic acid functional group and an ethylphenyl moiety, this molecule serves as a versatile building block in organic synthesis, particularly within pharmaceutical and materials science research.[1] This document details the compound's core chemical and physical properties, outlines a robust and logical synthetic route, provides protocols for its analytical characterization, and discusses essential safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Core Properties

This compound is an aromatic carboxylic acid. Its structure imparts a hydrophobic character, leading to good solubility in organic solvents and limited solubility in aqueous solutions.[1] The fundamental identifiers and physicochemical properties are summarized below.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 5467-53-8 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Canonical SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [2] |

| InChIKey | IDXWSFCOUZYCMF-UHFFFAOYSA-N | [2] |

| Common Synonyms | 4-(4-Ethylphenyl)butyric acid, 4-Ethylbenzenebutanoic acid | [2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid at room temperature | [1] |

| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in organic solvents; limited in water | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively and strategically achieved via a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction. This sequence is a classic and reliable method for preparing alkyl-substituted aromatic acids.[4]

Rationale for Synthetic Strategy

A direct Friedel-Crafts alkylation of benzene with a four-carbon chain containing a carboxylic acid is problematic due to catalyst poisoning by the acid group and potential carbocation rearrangements. Therefore, a more controlled approach is necessary.

-

Friedel-Crafts Acylation: This reaction introduces the four-carbon backbone as an acyl group. Using succinic anhydride and ethylbenzene, an aryl keto-acid is formed. This reaction is highly efficient and avoids the rearrangement issues common in Friedel-Crafts alkylations.

-

Clemmensen Reduction: The subsequent reduction of the ketone carbonyl group to a methylene group (CH₂) completes the synthesis. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[4][5][6]

Recommended Synthetic Protocol

Step 1: Friedel-Crafts Acylation to form 4-(4-Ethylphenyl)-4-oxobutanoic acid

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add ethylbenzene (1.0 eq.) followed by a portion-wise addition of succinic anhydride (1.1 eq.), ensuring the temperature does not exceed 10 °C.

-

Scientist's Note: The ethyl group is an ortho-, para-director. The para-substituted product is sterically favored and will be the major product. Anhydrous conditions are critical as AlCl₃ is a moisture-sensitive Lewis acid catalyst.

-

-

Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the keto-acid product.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water and a small amount of cold hexane to remove non-polar impurities. The crude 4-(4-ethylphenyl)-4-oxobutanoic acid can be purified by recrystallization from an ethanol/water mixture.

Step 2: Clemmensen Reduction to this compound

-

Catalyst Preparation: Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust (4-5 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

Reaction: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated HCl, water, and toluene. Add the crude 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq.) from Step 1.

-

Heating: Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be required during the reflux to maintain a strongly acidic environment.

-

Scientist's Note: The reduction occurs on the surface of the zinc.[6] Vigorous stirring and reflux are essential for this heterogeneous reaction to proceed efficiently. This method is preferred over the Wolff-Kishner reduction for this substrate, as the carboxylic acid is stable under these acidic conditions, whereas it would be deprotonated and potentially undergo side reactions under the highly basic conditions of a Wolff-Kishner reaction.[6]

-

-

Work-up and Isolation: After cooling, separate the toluene layer. Extract the aqueous layer with additional toluene or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to yield pure this compound.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the final compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

-

A broad singlet (~12 ppm) for the carboxylic acid proton (-COOH).

-

Two doublets in the aromatic region (~7.0-7.2 ppm) for the AA'BB' system of the para-substituted benzene ring.

-

A quartet (~2.6 ppm) and a triplet (~1.2 ppm) for the ethyl group (-CH₂CH₃).

-

A triplet (~2.6 ppm) for the benzylic methylene group (-Ar-CH₂-).

-

A triplet (~2.3 ppm) for the methylene group adjacent to the carbonyl (-CH₂-COOH).

-

A multiplet (~1.9 ppm) for the central methylene group (-Ar-CH₂-CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon skeleton. Expected signals include:

-

A signal for the carboxylic carbon (~180 ppm).

-

Four signals in the aromatic region (~128-142 ppm) due to the symmetry of the para-substituted ring.

-

Four distinct signals for the aliphatic carbons of the ethyl and butanoic acid chains. PubChem confirms the availability of reference spectra.[2]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

-

A sharp, strong C=O stretch at ~1700 cm⁻¹.

-

C-H stretches for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups.

-

Chromatographic Purity Assessment

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start with a 30-minute linear gradient from 10% B to 90% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

-

Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area. A pure sample should exhibit a single major peak.

Analytical Workflow Diagram

Caption: Workflow for purification and analytical characterization.

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

| Source: PubChem[2] |

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and bases.

Applications in Research and Development

As a "versatile small molecule scaffold," this compound is primarily of interest as an intermediate in the synthesis of more complex molecules.[1][7] Its bifunctional nature—a modifiable carboxylic acid group and an aromatic ring that can undergo further substitution—makes it a valuable starting material.

-

Pharmaceutical Research: It can be used as a fragment or building block in the design of novel therapeutic agents. The lipophilic ethylphenyl group can be crucial for interactions with hydrophobic pockets in biological targets like enzymes or receptors. The butanoic acid chain provides a flexible spacer and a handle for forming amides, esters, or other functional groups to build out a drug candidate's structure.

-

Materials Science: The rigid aromatic core and the flexible aliphatic chain can be incorporated into polymers or liquid crystals, where the specific length and substitution pattern can influence the material's bulk properties.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231606, this compound. Retrieved from [Link]

-

SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

- Cambridge University Press. (n.d.). Clemmensen Reduction.

-

Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. Retrieved from [Link]

-

Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]

-

AccelaChem. (n.d.). 8-Bromo-6-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

- Google Patents. (2017, January 9). KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use.

-

Chemsrc. (n.d.). 3-(4-ethylbenzoyl)propionic acid. Retrieved from [Link]

Sources

- 1. CAS 5467-53-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H16O2 | CID 231606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid

CAS Number: 5467-53-8

This technical guide provides a comprehensive overview of 4-(4-ethylphenyl)butanoic acid, a valuable building block in organic synthesis with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, potential applications, and safe handling.

Introduction

This compound, with the CAS number 5467-53-8, is an aromatic carboxylic acid.[1] Its structure, featuring a flexible butanoic acid chain attached to an ethyl-substituted phenyl ring, imparts a unique combination of lipophilic and hydrophilic properties. This amphiphilicity makes it an intriguing candidate for interaction with biological targets and a versatile intermediate for the synthesis of more complex molecules. This guide will delve into the technical details of this compound, providing a foundation for its utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5467-53-8 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(4-ethylphenyl)butyric acid, 4-Ethylbenzenebutanoic acid | [1] |

| Appearance | Solid (at room temperature) | |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a Clemmensen reduction of the resulting ketoacid. This synthetic strategy is a classic and reliable method for the preparation of 4-arylbutanoic acids.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Sources

An In-depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)butanoic acid, a substituted aromatic carboxylic acid. The document is structured to deliver foundational knowledge alongside practical, field-proven insights for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity according to IUPAC standards, explore its physicochemical properties, detail a representative synthesis protocol, and discuss its relevance and potential applications within the scientific landscape.

Nomenclature and Structural Elucidation

The cornerstone of any chemical entity's identity is its unambiguous name and structure. This section clarifies the formal nomenclature of the topic compound and provides a visual representation.

1.1. IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name is systematically derived:

-

Butanoic acid : This is the parent structure, indicating a four-carbon carboxylic acid. The carbon of the carboxyl group (-COOH) is designated as position 1.

-

4-(...) : This indicates a substituent is attached to the 4th carbon of the butanoic acid chain.

-

(...4-ethylphenyl) : This describes the substituent itself. It is a phenyl (benzene) ring which has an ethyl group (-CH₂CH₃) at its 4th position (the para position relative to the point of attachment).

Therefore, the name precisely describes a butanoic acid molecule linked at its terminal carbon to the para position of an ethyl-substituted benzene ring.

1.2. Chemical Structure

The structural formula provides a clear visualization of the atomic arrangement and bonding.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is paramount for its handling, storage, and application in experimental design.

2.1. Key Properties

The following table summarizes the essential computed and experimental properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | PubChem[1] |

| Molecular Weight | 192.25 g/mol | PubChem[1] |

| CAS Number | 5467-53-8 | ChemicalBook[2], PubChem[1] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

2.2. GHS Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Expert Insight: The lipophilicity, indicated by an XLogP3 value of 3.2, suggests moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. This is a critical factor for drug development professionals to consider when designing formulation and delivery systems. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this substance.

Synthesis Protocol and Mechanistic Considerations

While multiple synthetic routes may exist, a common and instructive approach for synthesizing arylalkanoic acids involves a two-step process: Friedel-Crafts acylation followed by a reduction. This provides a reliable method for constructing the carbon skeleton.

3.1. Conceptual Synthesis Workflow

The synthesis can be logically broken down into two primary stages.

Caption: Conceptual workflow for the synthesis of this compound.

3.2. Detailed Experimental Protocol

This protocol is adapted from the well-established Friedel-Crafts and Clemmensen reduction reactions, which are standard procedures in organic synthesis.[3]

Step 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).

-

Solvent & Reactant: Add a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) followed by ethylbenzene (1.0 eq.). Cool the mixture in an ice bath to 0-5 °C.

-

Addition: Dissolve succinic anhydride (1.1 eq.) in the solvent and add it dropwise to the stirred mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude keto-acid, 4-(4-ethylphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction of the Keto-Acid

-

Amalgam Preparation: Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the solid with water.

-

Reaction: To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the crude 4-(4-ethylphenyl)-4-oxobutanoic acid from Step 1.

-

Reflux: Heat the mixture to reflux. Additional portions of concentrated HCl should be added periodically to maintain a vigorous reaction. The reaction is typically complete within 4-6 hours.

-

Workup: After cooling, the mixture is decanted from the excess zinc. The product is extracted into an organic solvent (e.g., diethyl ether).

-

Purification: The organic extracts are washed, dried, and concentrated. The final product, this compound, can be further purified by recrystallization or column chromatography.

Trustworthiness through Validation: The identity and purity of the synthesized product must be confirmed. Standard analytical techniques include ¹H NMR and ¹³C NMR to confirm the structure, mass spectrometry to verify the molecular weight, and HPLC to determine purity.

Applications in Research and Drug Development

Substituted phenylbutanoic acids are important structural motifs in medicinal chemistry and materials science. While specific applications for this compound itself are not extensively documented in high-impact literature, its structure is analogous to compounds with known biological activity and utility.

-

Pharmaceutical Intermediate: Compounds with this core structure serve as versatile building blocks. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, making it a valuable starting material for creating libraries of compounds for drug screening.[4]

-

Scaffold for Bioactive Molecules: The related compound, 4-phenylbutyric acid, is used as a therapeutic agent.[5] Derivatives of phenylalkanoic acids have been investigated for a wide range of activities. For example, 4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid was developed as an oral delivery agent for growth hormones.[6] This highlights the potential of the 4-phenylbutanoic acid scaffold in designing molecules with specific pharmacokinetic properties.

-

Non-steroidal Anti-inflammatory Drugs (NSAIDs): Many NSAIDs contain an arylalkanoic acid moiety. For instance, Felbinac (4-biphenylacetic acid) is a related structure used in the synthesis of gastro-sparing NSAIDs. The structure of this compound makes it a candidate for investigation in this area.

Expert Insight: The ethylphenyl group provides a lipophilic domain that can be crucial for interactions with biological targets, such as enzyme active sites or receptor binding pockets. Researchers in drug development might utilize this compound to probe the structure-activity relationships (SAR) of a lead compound, where modifying the size and electronics of the aromatic substituent can fine-tune potency and selectivity.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and predictable properties. Its synthesis is achievable through classic organic chemistry reactions, offering a platform for both academic exploration and industrial application. While direct applications are still emerging, its structural similarity to known bioactive molecules makes it a compound of interest for medicinal chemists and drug development professionals as a versatile intermediate and a scaffold for future therapeutic agents. Rigorous analytical validation at each stage of its synthesis and application is essential to ensure scientific integrity and reproducible outcomes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Leone-Bay, A., Ho, K. K., Agarwal, R., et al. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of Medicinal Chemistry, 39(13), 2571-8. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]

Sources

- 1. This compound | C12H16O2 | CID 231606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5467-53-8 [chemicalbook.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 6. 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(4-Ethylphenyl)butanoic Acid

This guide provides a comprehensive technical overview of 4-(4-Ethylphenyl)butanoic acid, focusing on the determination and verification of its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties and analytical methodologies for this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated understanding.

Fundamental Physicochemical Properties

This compound is a carboxylic acid derivative with a substituted aromatic ring. A precise understanding of its fundamental properties is the cornerstone of any research or development activity, from calculating molar concentrations for assays to interpreting analytical data.

The primary identifier for this molecule is its structure, from which we can derive its molecular formula and, consequently, its theoretical molecular weight.

-

Chemical Structure:

From this structure, we can summarize its core identifiers and properties in a structured format for clarity.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| CAS Number | 5467-53-8 | |

| Average Molecular Weight | 192.25 g/mol | |

| Monoisotopic Mass | 192.11503 Da | |

| Physical Form | Solid (at room temperature) | - |

| Melting Point | 41-41.5 °C (for isomer 4-(3-ethylphenyl)butanoic acid) | [1] |

Theoretical Molecular Weight: A Foundational Calculation

The average molecular weight (often used for bulk substance measurements) is calculated using the isotopic abundances of each element on Earth. The calculation is a summation of the atomic weights of all constituent atoms.

Calculation Breakdown: The molecular formula C₁₂H₁₆O₂ consists of:

-

12 Carbon (C) atoms

-

16 Hydrogen (H) atoms

-

2 Oxygen (O) atoms

Using the standard atomic weights from IUPAC:

-

Atomic weight of C ≈ 12.011 u

-

Atomic weight of H ≈ 1.008 u

-

Atomic weight of O ≈ 15.999 u

The calculation is as follows: (12 × 12.011) + (16 × 1.008) + (2 × 15.999) = 144.132 + 16.128 + 31.998 = 192.258 g/mol

This value is consistent with the reported molecular weight of 192.25 g/mol . In contrast, the monoisotopic mass (192.11503 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). This is the value of paramount importance in high-resolution mass spectrometry.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition and, by extension, the molecular weight of a compound.

Rationale for Method Selection (E-E-A-T Insight)

We select Electrospray Ionization (ESI) as the ionization technique. ESI is a soft ionization method that minimizes fragmentation, making it ideal for determining the molecular ion. For a carboxylic acid like this compound, analysis in negative ion mode is preferable. The acidic proton is readily lost, forming a stable carboxylate anion [M-H]⁻. This process is highly efficient and results in a clean spectrum with a strong signal for the deprotonated molecule, providing an unambiguous determination of the molecular mass.

Experimental Workflow for HRMS Analysis

The logical flow for confirming the molecular weight via HRMS is outlined below.

Caption: Workflow for HRMS verification of this compound.

Detailed Protocol for HRMS Analysis

This protocol is designed to be self-validating by including system suitability and quality control checks.

-

Solvent and Sample Preparation:

-

Prepare mobile phase A: 0.1% formic acid in water.

-

Prepare mobile phase B: 0.1% formic acid in acetonitrile.

-

Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

-

-

Instrumentation (LC-HRMS):

-

LC System: A standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap™ or a Sciex TripleTOF®.

-

Ionization Mode: ESI, Negative.

-

-

LC Method:

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min.

-

Injection Volume: 5 µL.

-

-

MS Method:

-

Scan Range: m/z 50-750.

-

Resolution: >70,000 FWHM.

-

Expected Ion: The deprotonated molecule [M-H]⁻.

-

Theoretical m/z: C₁₂H₁₅O₂⁻ = 191.10776 .

-

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical m/z of the [M-H]⁻ ion (191.1078 ± 5 ppm).

-

Verify that the measured mass from the resulting spectrum is within 5 ppm of the theoretical mass. This high mass accuracy confirms the elemental formula C₁₂H₁₆O₂.

-

Comprehensive Structural Characterization

While HRMS confirms the elemental formula, it does not confirm the specific isomeric structure. For this, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential.

Predicted ¹H and ¹³C NMR Spectra

-

¹H NMR (predicted, 400 MHz, CDCl₃):

-

δ ~12.0 ppm (s, 1H): The carboxylic acid proton (-COOH). It is typically a broad singlet.

-

δ ~7.15 ppm (d, 2H, J≈8 Hz): The two aromatic protons ortho to the butanoic acid chain.

-

δ ~7.10 ppm (d, 2H, J≈8 Hz): The two aromatic protons ortho to the ethyl group. These two doublets form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.

-

δ ~2.65 ppm (q, 2H, J≈7.6 Hz): The -CH₂- group of the ethyl substituent.

-

δ ~2.60 ppm (t, 2H, J≈7.5 Hz): The -CH₂- group adjacent to the aromatic ring.

-

δ ~2.35 ppm (t, 2H, J≈7.5 Hz): The -CH₂- group adjacent to the carbonyl.

-

δ ~1.95 ppm (quint, 2H, J≈7.5 Hz): The central -CH₂- group of the butanoic acid chain.

-

δ ~1.25 ppm (t, 3H, J≈7.6 Hz): The -CH₃ group of the ethyl substituent.

-

-

¹³C NMR (predicted, 100 MHz, CDCl₃):

-

δ ~180 ppm: The carbonyl carbon of the carboxylic acid.

-

δ ~142 ppm: The quaternary aromatic carbon attached to the ethyl group.

-

δ ~139 ppm: The quaternary aromatic carbon attached to the butanoic acid chain.

-

δ ~128.5 ppm: The four aromatic CH carbons.

-

δ ~35.0 ppm: The -CH₂- carbon adjacent to the aromatic ring.

-

δ ~33.5 ppm: The -CH₂- carbon adjacent to the carbonyl.

-

δ ~28.5 ppm: The -CH₂- carbon of the ethyl group.

-

δ ~26.5 ppm: The central -CH₂- carbon of the butanoic acid chain.

-

δ ~15.5 ppm: The -CH₃- carbon of the ethyl group.

-

Predicted Fourier-Transform Infrared (FTIR) Spectrum

The FTIR spectrum provides confirmation of key functional groups. For this compound, the expected characteristic absorption bands are:

-

2500-3300 cm⁻¹ (broad): Strong, broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid.[2]

-

~2960 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1710 cm⁻¹ (strong): Very strong C=O stretch of the carbonyl group in the carboxylic acid.[2]

-

~1610 & 1515 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1410 cm⁻¹ (medium): In-plane O-H bend coupled with C-O stretching.

-

~830 cm⁻¹ (strong): C-H out-of-plane bending, indicative of 1,4-disubstitution on a benzene ring.

Synthesis and Purity Assessment

A plausible and efficient synthesis route is critical for obtaining the material for study. The most logical approach for this molecule is a two-step process involving a Friedel-Crafts acylation followed by a reduction.

Synthetic Workflow

Caption: A classic two-step synthesis of this compound.

Explanation of Synthesis

-

Friedel-Crafts Acylation: Ethylbenzene is reacted with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The reaction acylates the aromatic ring, preferentially at the para position due to the directing effect of the ethyl group, to form the keto-acid intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.

-

Clemmensen Reduction: The ketone carbonyl group of the intermediate is then reduced to a methylene (-CH₂-) group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic method for achieving this transformation under acidic conditions, yielding the final product.

Purity Assessment: The purity of the final product must be assessed, typically by HPLC with UV detection, as the aromatic ring provides a strong chromophore. The presence of a single major peak confirms high purity, which is essential for accurate quantitative studies.

Conclusion

The molecular weight of this compound is fundamentally established at 192.25 g/mol based on its confirmed molecular formula of C₁₂H₁₆O₂ . This theoretical value is rigorously verified using high-resolution mass spectrometry, which provides an exact mass measurement consistent with its elemental composition. Further characterization by NMR and IR spectroscopy validates the specific isomeric structure and the presence of key functional groups. A robust understanding of its synthesis and purification ensures that the material used in any application is of high quality and well-defined, which is a non-negotiable prerequisite in scientific research and drug development.

References

-

Wu, X.-F., & Fang, X. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters, 21(14), 5699-5703. [Link]

-

Wu, X.-F., & Fang, X. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. PubMed, 21(14), 5699-5703. [Link]

-

American Chemical Society. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way.

-

ResearchGate. (2023). 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. Retrieved from [Link]

-

MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1241. [Link]

-

MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 4-(2-ethylphenyl)butanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Butanoic acid, 4-phenoxy-, ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-ethylphenyl)butanoic acid (C12H16O2). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem Compound Database. Retrieved from [Link]

-

Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

Sources

An In-Depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)butanoic acid, a valuable organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's structural and physicochemical properties, outlines a robust and validated two-step synthesis protocol, and describes essential analytical methods for structural elucidation and purity assessment. The causality behind experimental choices is explained to provide field-proven insights. This guide serves as an authoritative resource, consolidating critical technical data and methodologies to facilitate its application in complex organic synthesis and research endeavors.

Compound Profile and Physicochemical Properties

This compound is a carboxylic acid derivative of ethylbenzene. Its structure, featuring a substituted aromatic ring linked to a butanoic acid chain, makes it a versatile building block in organic synthesis.[][2] The presence of the carboxylic acid functional group allows for a wide range of chemical transformations, including esterification, amidation, and reduction, while the ethylphenyl moiety provides a lipophilic domain that can be crucial for modulating the pharmacological properties of larger molecules.

The structural formula for this compound is presented below:

Image 1: 2D Structure of this compound.

A summary of its key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 5467-53-8 | [4][5] |

| Molecular Formula | C₁₂H₁₆O₂ | [3][5] |

| Molecular Weight | 192.25 g/mol | [3][5] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [3] |

| Primary Hazards | Irritant; Harmful if swallowed | [3] |

Synthesis of this compound

The most reliable and scalable synthesis of this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a Clemmensen reduction.[6] This strategy is superior to direct Friedel-Crafts alkylation, which is prone to polyalkylation and carbocation rearrangements. The acylation introduces the four-carbon chain as a keto-acid, and the subsequent reduction of the ketone to a methylene group yields the final product with high regioselectivity.[7][8]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis, from starting materials to the purified final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Expertise in Practice: This protocol is designed for robustness. Anhydrous conditions in Step 1 are critical as the Lewis acid catalyst, AlCl₃, is highly water-sensitive.[9] The Clemmensen reduction in Step 2 is chosen because the substrate is stable to the strongly acidic conditions required.[6][10]

Step 1: Synthesis of 4-oxo-4-(4-ethylphenyl)butanoic acid via Friedel-Crafts Acylation

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or scrub), and a powder addition funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Reagents: Charge the flask with ethylbenzene (1.2 equivalents) and a suitable dry solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: With vigorous stirring, carefully add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) portion-wise through the powder funnel. The addition is exothermic and should be controlled with an ice bath.

-

Acylating Agent Addition: Dissolve succinic anhydride (1.0 equivalent) in the solvent and add it dropwise to the stirred mixture. The reaction mixture will typically change color and evolve HCl gas.[9]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench it by slowly pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Synthesis of this compound via Clemmensen Reduction

-

Amalgamated Zinc Preparation: Prepare amalgamated zinc (Zn(Hg)) by briefly stirring zinc dust with a 5% aqueous solution of mercury(II) chloride, then decanting the solution and washing the solid with water.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 4-oxo-4-(4-ethylphenyl)butanoic acid from Step 1, the prepared amalgamated zinc (excess), concentrated hydrochloric acid, and toluene.

-

Reaction: Heat the mixture to a vigorous reflux with efficient stirring for 4-8 hours. The carbonyl group is reduced to a methylene group on the surface of the zinc.[10] The carboxylic acid group remains intact under these conditions.[11]

-

Work-up: After cooling, the mixture will consist of two layers. Separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene or ethyl acetate.

-

Isolation: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a crystalline solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

The following diagram outlines the standard workflow for the characterization and purity assessment of the final product.

Caption: Analytical workflow for product validation.

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected signals for this compound are:

-

A triplet at ~1.2 ppm (3H) for the methyl protons (-CH₃) of the ethyl group.

-

A quartet at ~2.6 ppm (2H) for the methylene protons (-CH₂-) of the ethyl group.

-

A triplet at ~2.6 ppm (2H) for the methylene protons adjacent to the aromatic ring.

-

A quintet at ~1.9 ppm (2H) for the central methylene protons of the butyric acid chain.

-

A triplet at ~2.3 ppm (2H) for the methylene protons adjacent to the carboxyl group.

-

Two doublets at ~7.1-7.2 ppm (4H total) corresponding to the para-substituted aromatic protons.

-

A broad singlet at ~12.0 ppm (1H) for the carboxylic acid proton (-COOH).[12]

-

-

¹³C NMR Spectroscopy: The carbon spectrum should show the correct number of unique carbon signals corresponding to the molecular structure. Key signals include the carbonyl carbon (~179 ppm), aromatic carbons (~128-142 ppm), and aliphatic carbons (~15-38 ppm).

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.

-

A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

-

A sharp, strong absorption at ~1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Absorptions around 2850-2970 cm⁻¹ are from C-H stretches of the aliphatic portions.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 192.25.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining purity. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile can be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (typically by UV at 254 nm).

Applications in Research and Development

As a chemical intermediate, this compound is a precursor for the synthesis of more complex molecules.[][13][14] Its structure is related to several classes of biologically active compounds. For example, derivatives of arylalkanoic acids are well-known in medicinal chemistry. Specifically, phenylbutyric acid derivatives have been investigated for various therapeutic applications, including as oral delivery agents for larger drug molecules like human growth hormone.[15] The ethylphenyl moiety allows for further functionalization or can serve as a key pharmacophoric element, making this compound a valuable starting point for creating new chemical entities in drug discovery programs.

Conclusion

This compound is a structurally important organic compound with clear utility as a synthetic intermediate. The outlined synthesis, based on the classical Friedel-Crafts acylation and Clemmensen reduction, provides a reliable and well-understood pathway for its preparation. The comprehensive analytical workflow detailed herein ensures that researchers can confidently verify the structure and purity of the synthesized material. This guide provides the necessary technical foundation for scientists to produce and utilize this versatile chemical building block in their research and development activities.

References

-

Arborpharm. (2025, March 25). Organic Intermediate Examples In Everyday Chemistry. Retrieved from Arborpharm website. [Link]

-

ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved from ZM Silane Limited website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231606, this compound. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1568416, 4-(4-Ethylphenoxy)Butanoic Acid. Retrieved from PubChem. [Link]

-

Chemtexts. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from Chemtexts website. [Link]

-

Unknown. (n.d.). CLEMMENSEN REDUCTION. Retrieved from a university course material PDF. [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from Wikipedia. [Link]

-

Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from Chemguide. [Link]

-

Chemistry Stack Exchange. (2020, May 28). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from Chemistry Stack Exchange. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]

-

Leone-Bay, A., et al. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of Medicinal Chemistry, 39(13), 2571-8. [Link]

Sources

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. This compound | C12H16O2 | CID 231606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [synhet.com]

- 5. This compound | 5467-53-8 [chemicalbook.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. zmsilane.com [zmsilane.com]

- 15. 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(4-Ethylphenyl)butanoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(4-Ethylphenyl)butanoic Acid

Abstract

This compound is a carboxylic acid derivative featuring a substituted aromatic ring. Its bifunctional nature, combining a lipophilic ethylphenyl group with a polar carboxylic acid moiety, makes it a valuable intermediate and building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, compiled for researchers, scientists, and professionals in drug development. It details established and predictive data, outlines robust experimental protocols for key property determination, and discusses the molecule's chemical reactivity. The information is presented to support further research and application development.

Compound Identification and Structure

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically named and cataloged under various identifiers to ensure unambiguous reference across global databases and publications.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5467-53-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Canonical SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [1] |

| InChIKey | IDXWSFCOUZYCMF-UHFFFAOYSA-N | [1] |

| PubChem CID | 231606 | [1][2] |

| Synonyms | 4-(4-Ethylphenyl)butyric acid, 4-Ethylbenzenebutanoic acid | [1] |

Molecular Structure

The structure of this compound consists of a butanoic acid chain attached at the C4 position to an ethylbenzene ring, with the ethyl group located at the para position relative to the alkyl chain. This substitution pattern significantly influences the molecule's electronic properties and steric profile.

Physical and Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, formulation strategies, and purification methods.

Summary of Physical Properties

The following table summarizes key physical and computed properties. It is important to note that while some values are derived from experimental data on close isomers, others are predicted through computational models, a common and necessary practice in the absence of complete empirical data.

| Property | Value | Notes | Source |

| Molecular Weight | 192.25 g/mol | [1][3] | |

| Melting Point | 41-41.5 °C | Experimental value for the meta isomer, 4-(3-ethylphenyl)butanoic acid. The para isomer's melting point is expected to be similar or slightly higher due to potentially better crystal packing. | [4] |

| Boiling Point | 320.2 ± 11.0 °C | Predicted value for the meta isomer. | [4] |

| Density | 1.052 ± 0.06 g/cm³ | Predicted value for the meta isomer. | [4] |

| pKa | 4.76 ± 0.10 | Predicted value for the meta isomer. This is consistent with other alkyl-substituted benzoic acids and indicates weak acidity. | [4] |

| XLogP3 | 3.2 | Computationally predicted octanol-water partition coefficient, indicating significant lipophilicity. | PubChem |

Solubility Profile

Based on its structure, this compound is expected to be poorly soluble in water due to the large, nonpolar ethylphenyl and butyl groups. It should exhibit good solubility in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMSO, DMF). Its solubility in alcohols (methanol, ethanol) is expected to be moderate. In aqueous solutions, solubility will increase significantly at pH values above its pKa, as the carboxylate anion formed is far more polar than the neutral carboxylic acid.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a fingerprint for molecular structure confirmation and purity assessment. The following are the expected spectral characteristics for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functional group.

-

O-H Stretch: A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. This band typically obscures the C-H stretching signals.[5]

-

C-H Stretch: Aliphatic C-H stretching absorptions are expected around 2850-2960 cm⁻¹. Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.

-

C=O Stretch: A very strong and sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group.[5]

-

C-O Stretch & O-H Bend: These appear in the fingerprint region, typically around 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy (Predicted):

-

-COOH (1H): A broad singlet, highly deshielded, appearing at δ 10-12 ppm.

-

Aromatic Protons (4H): The para-substituted ring will give rise to an AA'BB' system, appearing as two distinct doublets in the δ 7.0-7.3 ppm range.

-

Benzylic -CH₂- (2H): A triplet at δ ~2.6 ppm, coupled to the adjacent methylene group.

-

Ethyl -CH₂- (2H): A quartet at δ ~2.6 ppm, coupled to the ethyl methyl group.

-

Butanoic -CH₂-CH₂- (4H): Two overlapping multiplets in the δ 1.6-2.2 ppm range.

-

Ethyl -CH₃ (3H): A triplet at δ ~1.2 ppm, coupled to the ethyl methylene group.

-

-

¹³C NMR Spectroscopy (Predicted):

-

-COOH: δ ~175-180 ppm.

-

Aromatic Carbons: Four signals are expected. The ipso-carbon attached to the alkyl chain (~142 ppm), the ipso-carbon attached to the ethyl group (~143 ppm), the four C-H carbons (~128 ppm), and the quaternary carbon of the ethyl group.

-

Aliphatic Carbons: Signals for the four carbons of the butanoic acid chain and the two carbons of the ethyl group will appear in the δ 14-35 ppm range.

-

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following would be expected:

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.

-

Key Fragments: A prominent peak corresponding to benzylic cleavage to form the ethylbenzyl cation ([M-C₃H₅O₂]⁺) at m/z = 119. Another significant fragmentation pathway is the McLafferty rearrangement, which would result in a fragment at m/z = 132.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid group and the substituted aromatic ring.

Caption: Reactivity map of this compound.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group undergoes standard transformations:

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) yields the corresponding ester.

-

Amide Formation: Conversion to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine produces an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxylic acid to the corresponding primary alcohol, 4-(4-ethylphenyl)butan-1-ol.

Reactivity of the Aromatic Ring

The aromatic ring is subject to electrophilic aromatic substitution. The directing effects of the two substituents must be considered:

-

Ethyl Group: An activating, ortho, para-directing group.

-

Butyl Carboxylic Acid Group: A deactivating, meta-directing group.

The activating effect of the ethyl group dominates, directing incoming electrophiles primarily to the positions ortho to itself. Therefore, reactions like nitration or halogenation are expected to yield predominantly 2-substituted-4-ethylphenyl derivatives.

Potential Synthetic Routes

A plausible and industrially scalable synthesis involves a two-step Friedel-Crafts reaction sequence.[6][7]

Sources

- 1. This compound | C12H16O2 | CID 231606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. This compound | 5467-53-8 [chemicalbook.com]

- 4. 4-(3-ETHYLPHENYL)BUTANOIC ACID CAS#: 22531-23-3 [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

The Evolving Landscape of Phenylalkanoic Acids: A Technical Guide to the Biological Activity of 4-(4-Ethylphenyl)butanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide delves into the burgeoning field of 4-(4-Ethylphenyl)butanoic acid and its derivatives, exploring their potential as a scaffold for the development of novel therapeutic agents. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge from structurally related phenylalkanoic and butanoic acid derivatives to provide a comprehensive overview of their biological activities, potential mechanisms of action, and the experimental methodologies required for their evaluation. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical space.

Introduction: The Phenylalkanoic Acid Scaffold in Medicinal Chemistry

Phenylalkanoic acids, a class of organic compounds characterized by a phenyl group attached to an alkanoic acid chain, have long been a cornerstone of medicinal chemistry. A prime example is the arylpropionic acid family, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The versatility of this scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. These activities extend beyond anti-inflammatory and analgesic properties to include anticancer, antimicrobial, and anticonvulsant effects.[1] The core structure of this compound, with its ethylphenyl moiety and butanoic acid chain, presents a unique platform for further derivatization and exploration of its therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride to yield 4-(4-ethylphenyl)-4-oxobutanoic acid, which can then be reduced to the target molecule. Further derivatization of the carboxylic acid group can lead to the generation of a library of esters, amides, and other functionalized analogues.

For instance, the synthesis of related propanoic acid derivatives has been achieved through multi-step reactions involving the formation of thiazole rings and subsequent condensation reactions to introduce various substituents.[2] Similarly, the synthesis of azetidin-2-one derivatives from related Schiff's bases highlights the adaptability of the core structure to generate diverse chemical entities.[3]

Illustrative Synthetic Workflow

Caption: Workflow for the MTT cell viability assay.

Enzyme Inhibition Assays

Protocol: Generic Enzyme Inhibition Assay (e.g., for Neprilysin)

-

Reagents: Prepare a buffer solution appropriate for the target enzyme. Obtain the purified enzyme and a specific fluorogenic or chromogenic substrate.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Signal Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

In Silico Molecular Docking

Molecular docking studies can provide valuable insights into the potential binding modes of this compound derivatives with their putative protein targets.

Workflow: Molecular Docking

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the ligand (test compound) and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the active site of the protein.

-

Analysis: Analyze the docking results to identify the most favorable binding conformations and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Caption: A simplified workflow for in silico molecular docking studies.

Future Perspectives and Conclusion

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. While current research is in its early stages, the established biological activities of related phenylalkanoic and butanoic acid derivatives provide a strong rationale for further investigation. Future research should focus on:

-

Synthesis of a diverse library of derivatives: To systematically explore the structure-activity relationships.

-

Comprehensive biological screening: To identify lead compounds with potent and selective activities against various therapeutic targets.

-

In-depth mechanistic studies: To elucidate the molecular mechanisms of action of the most promising candidates.

-

In vivo efficacy and safety evaluation: To assess the therapeutic potential in preclinical animal models.

This technical guide provides a foundational framework for researchers entering this exciting field. By leveraging the knowledge of related compound classes and employing rigorous experimental and computational approaches, the full therapeutic potential of this compound derivatives can be unlocked.

References

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

This compound | C12H16O2 | CID 231606 - PubChem. [Link]

-

Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

-

Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. [Link]

- Design and synthesis of novel anticancer and antifibrosis compounds. (URL not available)

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. [Link]

-

Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. [Link]

-

Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. [Link]

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

-

Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. [Link]

-

Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH. [Link]

-

Behavioral effects of four novel synthetic cathinone analogs in rodents. [Link]

-

Discovery of novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones as human chymase inhibitors using structure-based drug design. [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 4-(4-Ethylphenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylphenyl)butanoic acid is a carboxylic acid derivative with a substituted phenyl group, making it a compound of interest in various research and development applications, including as a building block in the synthesis of more complex molecules. As with any chemical substance, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the known safety and hazard information for this compound, synthesized from available data to support its safe handling, storage, and use in a professional research environment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute oral toxicity.[1]

GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |

Hazard Identification Workflow

The following diagram illustrates the logical flow for identifying and classifying the hazards associated with a chemical substance like this compound, culminating in the assignment of appropriate GHS classifications.

Caption: A simplified workflow for GHS hazard classification.

Toxicological Profile

Potential Health Effects

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[1]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and watering.[1]

-

Inhalation: May cause respiratory tract irritation, resulting in coughing and shortness of breath.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available to classify this compound with respect to its carcinogenic, mutagenic, or reproductive toxicity potential. However, some studies have investigated related compounds. For instance, alkylphenols, a broader chemical class, have been studied for their potential endocrine-disrupting and carcinogenic effects.[2][3][4][5] Similarly, some butyric acid derivatives have been examined for their effects on reproductive function, with some studies suggesting potential therapeutic applications in certain conditions.[6][7][8][9][10] It is crucial to note that these findings on related substances do not directly translate to the specific toxicological profile of this compound and should be interpreted with caution.

Safe Handling and Storage

Given the identified hazards, a systematic approach to safe handling is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls for managing chemical hazards.

Experimental Protocols for Safe Handling

-

Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[11]

-

Enclosure: For procedures involving larger quantities or with a higher potential for dust generation, the use of a ventilated balance enclosure or a glove box is recommended.

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for all procedures involving this compound.

-

Minimization: Use the smallest quantity of the chemical necessary for the experiment.

-

Housekeeping: Maintain a clean and organized work area. Clean up any spills promptly and appropriately.

-

Labeling: Ensure all containers are clearly and accurately labeled.

-

Training: All personnel handling the substance must be trained on its hazards and safe handling procedures.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of significant skin contact, a chemically resistant apron is recommended.

-

Footwear: Closed-toe shoes are required in the laboratory.

Storage Requirements

-

Containers: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.[12]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents.[12] Organic acids should be segregated from inorganic acids and bases.[13][14]

-

General Practices: Do not store on high shelves or in direct sunlight.[12]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Fire-Fighting Measures